(S)-2-Methyl-CBS-oxazaborolidine is a chiral oxazaborolidine compound primarily utilized in organic synthesis. It is a colorless to pale yellow liquid with a molecular formula of C₁₈H₂₀BNO and a CAS number of 112022-81-8. This compound is notable for its role as a catalyst in asymmetric synthesis, particularly in the reduction of ketones and other carbonyl compounds, facilitating the production of enantiomerically pure alcohols .
The asymmetric reduction mediated by (S)-2-Methyl-CBS-oxazaborolidine involves a Lewis acid-base interaction. The boron atom in the catalyst acts as a Lewis acid, accepting the lone pair of electrons on the ketone carbonyl oxygen. This coordination creates a chiral environment around the ketone and activates it for hydride attack. The specific orientation of the substituents on the catalyst directs the hydride from the borane reducing agent to a preferred face of the ketone, leading to the formation of a particular enantiomer of the alcohol [].
(S)-CBO functions as a chiral Lewis acid, meaning it accepts an electron pair from a Lewis base, forming a temporary bond and activating it towards subsequent reactions. The chirality of (S)-CBO allows it to selectively interact with one enantiomer of a substrate over its mirror image, leading to the formation of a specific enantiomer of the product in an asymmetric reaction. This characteristic makes (S)-CBO valuable for synthesizing optically pure compounds, crucial in various fields such as pharmaceuticals and materials science [, ].
Here are some specific examples of asymmetric reactions where (S)-CBO is employed:
(S)-CBO offers several advantages as a chiral Lewis acid catalyst:
(S)-2-Methyl-CBS-oxazaborolidine is predominantly employed in the Corey-Bakshi-Shibata reduction, where it acts as a catalyst in the asymmetric reduction of ketones using borane or catecholborane. This reaction allows for the conversion of prochiral ketones into chiral alcohols with high enantioselectivity. The mechanism involves the formation of a boron complex with the carbonyl compound, followed by hydride transfer that results in the desired alcohol .
The synthesis of (S)-2-Methyl-CBS-oxazaborolidine typically involves several steps:
Several compounds share structural similarities or functional roles with (S)-2-Methyl-CBS-oxazaborolidine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
(R)-CBS-oxazaborolidine | Chiral oxazaborolidine | Asymmetric synthesis | Opposite chirality |
(S)-3,3-Diphenyl-1-methylpyrrolidino[1,2-c]-1,3,2-oxazaborole | Related oxazaborolidine | Catalysis | Different substituents |
(S)-B-methyloxazaborolidine | Chiral oxazaborolidine | Reductions | Used specifically for ketone reductions |
(S)-B-benzylmethyloxazaborolidine | Chiral oxazaborolidine | Asymmetric catalysis | Contains benzyl group |
(S)-2-Methyl-CBS-oxazaborolidine stands out due to its specific application in the Corey-Bakshi-Shibata reduction and its effectiveness at producing high yields of enantiomerically pure products under mild conditions.
Corrosive;Irritant